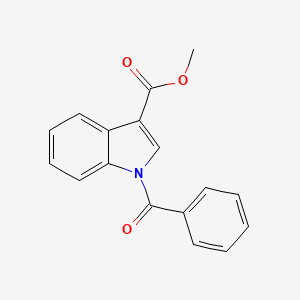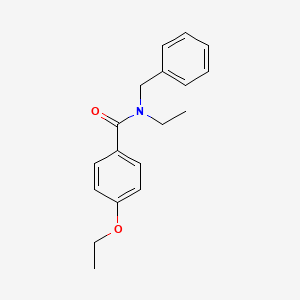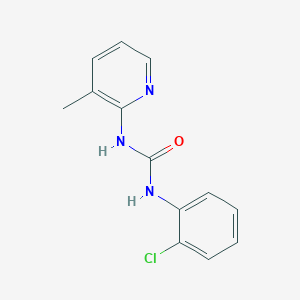![molecular formula C15H9ClN4O B5603314 4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5603314.png)
4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazoloquinoxaline derivatives, which have been reported to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to modulate the activity of various ion channels, such as TRPV1 and ASIC3, which are involved in pain sensation. In addition, it has been reported to interact with the GABA-A receptor, a neurotransmitter receptor that plays a key role in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes and proteins. In vivo studies have shown that it can reduce inflammation, pain, and fever, and improve cognitive function. However, the exact mechanisms underlying these effects are still unclear and require further investigation.
実験室実験の利点と制限
One of the main advantages of 4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline is its versatility in lab experiments. This compound can be easily synthesized and modified to generate a wide range of derivatives with different properties. It can also be used as a tool compound to investigate the mechanism of action of various enzymes and receptors. However, one of the main limitations of this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline. One direction is to investigate its potential applications in drug discovery and development. This compound and its derivatives can be further optimized to enhance their activity and selectivity against various diseases. Another direction is to explore its potential applications in materials science, such as organic electronics and optoelectronics. Finally, further studies are needed to elucidate the mechanism of action of this compound and its derivatives, which will provide insights into their potential applications in various fields.
合成法
The synthesis of 4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline involves the reaction of 4-chlorophenol, 1,2,4-triazole-3-thiol, and 1,2-dichlorobenzene in the presence of a base and a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been reported to exhibit promising activity against a wide range of diseases, such as cancer, inflammation, and microbial infections. In pharmacology, it has been used as a tool compound to investigate the mechanism of action of various enzymes and receptors. In materials science, it has been explored for its potential applications in organic electronics and optoelectronics.
特性
IUPAC Name |
4-(4-chlorophenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELSJWWNCNCDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)
![2-amino-4-[(3,3-dimethyl-2-oxobutyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5603282.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)
![N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5603301.png)
![8-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603309.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5603325.png)